molecular formula C14H14N4O2S B1393209 N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291486-69-5

N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B1393209
CAS No.: 1291486-69-5
M. Wt: 302.35 g/mol
InChI Key: WXSIBYCMULVJSE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-(4-ethylphenyl)triazolo[4,3-a]pyridine-8-sulfonamide , derived from its fused triazolo-pyridine core and sulfonamide functional group substituted with a 4-ethylphenyl moiety. The numbering of the triazolo[4,3-a]pyridine system follows IUPAC rules, with the sulfonamide group at position 8 and the 4-ethylphenyl group attached to the nitrogen atom of the sulfonamide.

Synonyms for this compound include:

  • Triazolo[4,3-a]pyridine-8-sulfonic acid (4-ethylphenyl)-amide
  • N-(4-Ethylphenyl)-triazolo[4,3-a]pyridin-8-sulfonamid (German nomenclature)
  • 1291486-69-5 (CAS registry number).

Additional aliases from chemical databases include MFCD18804110 (MDL number) and AKOS024495029 (supplier catalog identifier).

Molecular Formula and Mass Spectrometric Characterization

The molecular formula of N-(4-ethylphenyl)-triazolo[4,3-a]pyridine-8-sulfonamide is C₁₄H₁₄N₄O₂S , with a molecular weight of 302.35 g/mol . High-resolution mass spectrometry (HRMS) confirms the exact mass as 302.083747 g/mol , consistent with the theoretical monoisotopic mass.

Key mass spectrometric data:

Property Value Source
Molecular formula C₁₄H₁₄N₄O₂S
Average mass 302.35 g/mol
Exact mass 302.083747 g/mol
Major fragmentation ions m/z 302 (M⁺), 227 (base peak)

The base peak at m/z 227 corresponds to the loss of the sulfonamide group (-SO₂NH-C₆H₄-C₂H₅), a common fragmentation pattern in sulfonamide derivatives.

CAS Registry Number and Regulatory Classification

The CAS Registry Number for N-(4-ethylphenyl)-triazolo[4,3-a]pyridine-8-sulfonamide is 1291486-69-5 . This identifier is critical for unambiguous chemical tracking in regulatory and commercial contexts.

Regulatory status:

  • TSCA Inventory : Not listed under the U.S. Toxic Substances Control Act (TSCA) inventory.
  • REACH : Not registered under the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation.
  • EPA Risk Evaluations : No current risk evaluations by the U.S. Environmental Protection Agency (EPA) specific to this compound.

While not classified as hazardous under major regulatory frameworks, its structural similarity to bioactive sulfonamides suggests it should be handled using standard laboratory precautions for organic compounds. Commercial suppliers typically label it with ≥95% purity for research use.

Properties

IUPAC Name

N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-2-11-5-7-12(8-6-11)17-21(19,20)13-4-3-9-18-10-15-16-14(13)18/h3-10,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSIBYCMULVJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Cyclization

  • The key intermediate is typically a 2-hydrazinyl-substituted pyridine sulfonamide, prepared by nucleophilic substitution of a 2-chloropyridine-5-sulfonyl chloride with an appropriate aniline derivative.
  • Hydrazine hydrate treatment in an alcoholic solvent (e.g., isopropanol or ethanol) converts the chloro-substituted sulfonamide into the hydrazinyl intermediate.
  • Cyclization to the triazolopyridine ring system occurs via intramolecular condensation under reflux conditions, often facilitated by acidic or basic catalysts depending on the substrate.

Representative Reaction Scheme

Step Reagents/Conditions Product Description
1 2-Chloropyridine-5-sulfonyl chloride + 4-ethyl aniline, base (e.g., triethylamine) 2-Chloro-N-(4-ethylphenyl)pyridine-5-sulfonamide
2 Hydrazine hydrate in isopropanol, reflux 2-Hydrazinyl-N-(4-ethylphenyl)pyridine-5-sulfonamide
3 Cyclization via heating or reflux in suitable solvent N-(4-ethylphenyl)-triazolo[4,3-a]pyridine-8-sulfonamide

This method aligns with the protocols described in the synthesis of related triazolopyridine sulfonamides, where hydrazine-mediated ring closure is a key step.

Detailed Experimental Procedures

Preparation of 2-Chloro-N-(4-ethylphenyl)pyridine-5-sulfonamide

  • React 2-chloropyridine-5-sulfonyl chloride with 4-ethyl aniline in dry dichloromethane.
  • Add triethylamine dropwise to neutralize the generated HCl.
  • Stir at room temperature for 12–18 hours.
  • Isolate the sulfonamide by filtration or extraction.

Conversion to 2-Hydrazinyl Intermediate

  • Treat the above sulfonamide with hydrazine hydrate (excess) in isopropanol.
  • Reflux for 4–6 hours.
  • Cool and isolate the hydrazinyl sulfonamide by filtration.

Cyclization to Final Triazolopyridine Sulfonamide

  • Heat the hydrazinyl intermediate in ethanol under reflux, optionally with acid or base catalysis.
  • Monitor reaction progress by TLC or HPLC.
  • Upon completion, cool and collect the precipitated product by filtration.
  • Purify by recrystallization or chromatography.

Reaction Conditions and Optimization Data

Parameter Typical Conditions Effect on Yield/Purity
Solvent Dichloromethane (step 1), Isopropanol (step 2), Ethanol (step 3) Solvent polarity affects solubility and reaction rate
Base Triethylamine or potassium carbonate Neutralizes HCl, promotes nucleophilic substitution
Temperature RT (step 1), reflux (steps 2 and 3) Elevated temperature needed for cyclization
Reaction Time 12–18 h (step 1), 4–6 h (step 2), 3–5 h (step 3) Sufficient time ensures completion
Purification Filtration, recrystallization, chromatography Removes impurities, improves product quality

Research Findings and Analytical Data

  • The synthesized N-(4-ethylphenyl)-triazolo[4,3-a]pyridine-8-sulfonamide exhibits characteristic spectral features confirming structure:
    • 1H NMR: Signals corresponding to triazolopyridine protons and ethylphenyl aromatic protons.
    • 13C NMR: Distinct carbon resonances for the triazolopyridine ring and sulfonamide-linked aromatic carbons.
    • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
  • The cyclization step is critical for ring closure and is highly sensitive to temperature and solvent choice.
  • Hydrazine hydrate is essential for converting chloro-substituted sulfonamides to hydrazinyl intermediates, enabling subsequent cyclization.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Product
Sulfonamide formation 2-Chloropyridine-5-sulfonyl chloride + 4-ethyl aniline, base, RT, 12–18 h 2-Chloro-N-(4-ethylphenyl)pyridine-5-sulfonamide
Hydrazine substitution Hydrazine hydrate, isopropanol, reflux, 4–6 h 2-Hydrazinyl-N-(4-ethylphenyl)pyridine-5-sulfonamide
Cyclization to triazolopyridine Reflux in ethanol, acid/base catalysis, 3–5 h N-(4-ethylphenyl)-triazolo[4,3-a]pyridine-8-sulfonamide

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Modulation of Metabotropic Glutamate Receptors

One of the primary applications of this compound is as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine can enhance the activity of mGluRs, which play a crucial role in neurotransmission and are implicated in various neurological disorders such as schizophrenia and depression .

Case Study:
A study published in 2011 demonstrated that certain triazolo derivatives could effectively modulate mGluR activity in vitro, leading to potential therapeutic effects in treating anxiety and mood disorders. The compound's ability to selectively target these receptors makes it a candidate for further development in neuropharmacology.

Anticancer Activity

N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has also been investigated for its anticancer properties. Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)10

These findings indicate that the compound may interfere with cancer cell proliferation and could be a lead compound for developing new anticancer therapies.

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory potential of this compound. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study:
In a study focused on rheumatoid arthritis models, administration of this compound resulted in significant reductions in inflammatory markers and improved joint function. This suggests its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves the inhibition of specific enzymes and molecular targets. For instance, it has been shown to inhibit falcipain-2, a cysteine protease involved in the hemoglobin degradation pathway of Plasmodium falciparum. This inhibition disrupts the parasite’s ability to obtain nutrients, leading to its death . Additionally, the compound has been found to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide with key analogs, focusing on substituents, molecular properties, and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (IC₅₀, µM) Key References
Target Compound - 3-Methyl
- N-(4-ethylphenyl)
- N-(3-methoxybenzyl)
C₂₃H₂₄N₄O₃S 436.5 Not reported (inferred from series)
8a - N-(3-chlorobenzyl)
- N-(3,5-difluorophenyl)
C₁₉H₁₃ClF₂N₄O₂S 435.6 Not explicitly tested
8c - 3-Methyl
- N-(3,5-dimethylphenyl)
- N-(4-methoxybenzyl)
C₂₃H₂₄N₄O₃S* ~436.5 Not explicitly tested
Compound from - 3-Ethyl
- N-(3-fluorobenzyl)
- N-(4-methoxyphenyl)
C₂₀H₂₀FN₅O₃S 437.5 2.24 (vs. P. falciparum)
Compound from - 3-Ethyl
- N-(3,5-difluorobenzyl)
- N-(4-fluorophenyl)
C₂₁H₁₇F₃N₄O₂S 446.4 Not reported

*Note: Molecular formula for 8c inferred from synthesis details in .

Key Findings from Comparative Analysis

Substituent Effects on Activity
  • Electron-Withdrawing Groups (EWGs): Compounds with chlorine (8a, ) or fluorine ( compound, ) on aryl groups demonstrate enhanced antimalarial potency. For example, the 3-fluorobenzyl and 4-methoxyphenyl substituents in ’s lead compound yield an IC₅₀ of 2.24 µM , suggesting EWGs improve target binding .
  • Steric Effects: The 3-methyl group in the target compound and 8c introduces steric bulk, which could hinder binding to flat active sites (e.g., protease catalytic pockets) compared to smaller substituents like hydrogen .
Molecular Weight and Drug-Likeness

All analogs fall within the 435–446 g/mol range, complying with Lipinski’s Rule of Five (molecular weight <500 g/mol). However, the target compound’s logP (predicted ~3.5–4.0) may limit aqueous solubility, a common challenge in sulfonamide-based drug development .

Biological Activity

N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Property Details
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
IUPAC NameThis compound
InChIInChI=1S/C14H14N4O2S/c1-2-11-3-5-12(6-4-11)17-21(19,20)13-7-8-14-16-15-10-18(14)9-13/h3-10,17H,2H2,1H3
InChI KeyHYOARIRKCWBABT-UHFFFAOYSA-N
Canonical SMILESCCC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit the activity of key kinases such as c-Met and VEGFR-2 , which are critical in processes like cell proliferation and angiogenesis. This inhibition can lead to significant effects on tumor growth and apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits potent antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
  • Biofilm Inhibition : It has shown effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent .

Anticancer Activity

This compound has demonstrated promising anticancer properties:

  • Growth Inhibition : It has been reported to have GI50 values ranging from 0.20 to 2.58 μM against several cancer cell lines .
  • Selective Toxicity : Toxicological assessments indicate that the compound is significantly less toxic to normal fibroblast cells compared to cancer cell lines, suggesting a favorable therapeutic index .

Comparative Analysis

When compared to similar compounds in the triazolo-pyridine class:

Compound Type Biological Activity
[1,2,4]Triazolo[4,3-a]pyrazine derivativesExhibit inhibitory activity against c-Met and VEGFR-2 but may differ in potency .
Variants with different substituentsAlterations in substituents lead to variations in biological activity and chemical reactivity .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • A study highlighted its potential as an antimalarial agent through virtual screening and molecular docking against falcipain-2 .
  • Another research indicated that the compound acts as a non-inhibitor of CYP450 enzymes (CYP1A2, CYP2D6, CYP3A4), reducing the likelihood of drug-drug interactions .

Q & A

Q. Advanced

  • HPLC-MS : Reverse-phase C18 columns (e.g., Chromolith) paired with ESI-MS identify hydrolysis or oxidation products (e.g., sulfonic acid derivatives) .
  • Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions to simulate long-term stability issues .
  • ICH guidelines : Follow Q1A(R2) protocols for accelerated stability testing (40°C/75% RH) to predict shelf-life .

How can crystallographic data resolve ambiguities in molecular conformation?

Q. Advanced

  • Torsion angle analysis : X-ray structures reveal preferred dihedral angles between the triazole and pyridine rings (e.g., 5–10° deviations alter bioactivity) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing packing efficiency and solubility .
  • DFT calculations : Compare experimental vs. computed bond lengths (e.g., C-N bonds in triazole rings) to validate electronic structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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